Hexadecyldimethylamine N-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylhexadecan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2,3)20/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOBFGGLRNWLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051471 | |
| Record name | Hexadecyl(dimethyl)amine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Hexadecanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7128-91-8 | |
| Record name | Hexadecyldimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7128-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetamine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl(dimethyl)amine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyldimethylamine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PALMITAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DJ9RBA18Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations
Direct Oxidation Routes of Tertiary Amines
The most common method for preparing tertiary amine N-oxides is through the direct oxidation of the parent tertiary amine. thieme-connect.deliverpool.ac.uk This approach is favored for its straightforward nature.
Hydrogen peroxide (H₂O₂) is a widely used oxidant for the synthesis of amine N-oxides due to its environmental compatibility, with water being the only byproduct. thieme-connect.comtue.nl The reaction between a tertiary amine and hydrogen peroxide can proceed non-catalytically, but it is often slow and may require elevated temperatures. thieme-connect.detue.nl
To enhance the reaction rate and efficiency, various catalysts are employed. These catalysts activate the hydrogen peroxide, making it a more potent oxidizing agent.
Metal-Based Catalysts: Transition metal catalysts are effective in promoting the oxidation of tertiary amines with H₂O₂. researchgate.net For instance, tungstate-exchanged layered double hydroxides have been shown to be recyclable and efficient catalysts for the N-oxidation of aliphatic tertiary amines in water at room temperature, leading to quantitative yields. asianpubs.orgresearchgate.net Other metals like platinum, rsc.orgresearchgate.net ruthenium, asianpubs.orgresearchgate.net and manganese researchgate.netasianpubs.org have also been utilized in catalytic systems. The general mechanism with these catalysts involves the formation of highly reactive oxo or peroxy-metal species that facilitate the transfer of an oxygen atom to the amine. researchgate.net For example, a plausible mechanism with a Mg-Al-O-t-Bu hydrotalcite catalyst involves the initial reaction of hydrogen peroxide with the basic tert-butoxide to form a hydroperoxide species, which then reacts with a nitrile additive to generate a peroxycarboximidic acid as the active oxidant. google.com This active intermediate then delivers an oxygen atom to the tertiary amine. google.com
Flavin Catalysis: Flavin-catalyzed oxidation offers a mild and highly effective method for the H₂O₂ oxidation of aliphatic amines. asianpubs.orgresearchgate.net This biomimetic approach allows for fast and selective reactions at room temperature. asianpubs.orgresearchgate.net
Carbon Dioxide Catalysis: Carbon dioxide has been reported to catalyze the oxidation of tertiary amines with hydrogen peroxide. thieme-connect.de In this system, the active oxidant, peroxymonocarbonate (HCO₄⁻), is formed in situ from the equilibrium reaction of hydrogen peroxide and bicarbonate, which can be generated by the hydration of carbon dioxide. rsc.org
The following table summarizes various catalytic systems used for the oxidation of tertiary amines with hydrogen peroxide.
| Catalyst System | Key Features | Reference(s) |
| Tungstate-exchanged Mg-Al Layered Double Hydroxide | Recyclable, efficient in water at room temperature, quantitative yields. | asianpubs.orgresearchgate.net |
| Methyltrioxorhenium/H₂O₂ | Facile reactions at or below room temperature, high yields. | asianpubs.orgresearchgate.net |
| Flavin/H₂O₂ | Mild conditions, fast and selective for aliphatic amines. | asianpubs.orgresearchgate.net |
| Pt(II) Complexes/H₂O₂ | Effective for electron-rich tertiary amines under mild conditions. | rsc.orgresearchgate.net |
| CO₂/H₂O₂ | In situ formation of peroxymonocarbonate as the active oxidant. | thieme-connect.dersc.org |
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful and commonly used oxidants for the conversion of tertiary amines to their corresponding N-oxides. thieme-connect.debenthamdirect.com The reaction is typically fast and efficient, often proceeding at room temperature. organic-chemistry.orgresearchgate.net
The mechanism of oxidation with a peroxyacid like m-CPBA involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the peroxyacid's O-O bond. masterorganicchemistry.com This leads to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. masterorganicchemistry.com This method is particularly useful for synthesizing N-oxides when other functional groups that are sensitive to hydrogen peroxide under certain catalytic conditions are present. However, peroxyacids themselves can react with other functional groups like double bonds and thioethers. nih.gov
The choice of solvent can influence the reaction's selectivity and rate. Ethyl acetate (B1210297) has been identified as an effective solvent for m-CPBA mediated oxidation, allowing for high conversion and selectivity. organic-chemistry.orgacs.org
In recent years, there has been a significant focus on developing environmentally benign methods for the synthesis of amine N-oxides. thieme-connect.comrsc.org Key aspects of these green approaches include the use of safer oxidants, recyclable catalysts, and environmentally friendly solvents like water.
Hydrogen Peroxide as a Green Oxidant: As mentioned earlier, H₂O₂ is considered a green oxidant because its only byproduct is water. thieme-connect.comtue.nl The development of catalytic systems that can efficiently activate H₂O₂ under mild conditions is a cornerstone of green amine N-oxide synthesis. thieme-connect.comgoogle.com
Molecular Oxygen as the Ultimate Green Oxidant: The use of molecular oxygen (O₂) from the air as the primary oxidant is a highly desirable goal from both an environmental and economic standpoint. asianpubs.orgrsc.org Catalytic systems involving transition metals like ruthenium have been developed to facilitate the oxidation of tertiary amines using molecular oxygen. researchgate.net Bifunctional gold-titania catalysts have also shown promise in the oxidation of amines with molecular oxygen. rsc.org
Water as a Solvent: Performing reactions in water instead of organic solvents is a key principle of green chemistry. The use of water-soluble or water-tolerant catalysts, such as the tungstate-exchanged layered double hydroxides, enables the efficient N-oxidation of aliphatic tertiary amines in an aqueous medium. asianpubs.orgresearchgate.net
The following table highlights some green chemistry approaches for the synthesis of amine N-oxides.
| Green Approach | Oxidant | Catalyst/Conditions | Key Advantages | Reference(s) |
| Catalytic Oxidation | Hydrogen Peroxide | Tungstate-exchanged LDH in water | Recyclable catalyst, water as solvent, high yield. | asianpubs.orgresearchgate.net |
| Catalytic Oxidation | Molecular Oxygen | Ruthenium trichloride | Use of air as oxidant, high atom economy. | researchgate.net |
| Catalytic Oxidation | Hydrogen Peroxide | Pt(II) complexes | Mild conditions, environmentally benign oxidant. | rsc.org |
| Photocatalysis | Molecular Oxygen | Phenol-TiO₂ complex with TEMPO | Use of visible light, mild conditions. | researchgate.net |
Alternative Synthetic Pathways and Derivatization
Besides direct oxidation, other synthetic routes can be employed to obtain amine N-oxides, particularly for creating more complex or functionalized structures.
The reverse Cope elimination, also known as Cope-type hydroamination, is a powerful method for synthesizing substituted hydroxylamines and, subsequently, tertiary N-oxides. thieme-connect.deresearchgate.net This reaction involves the intramolecular, concerted addition of a hydroxylamine (B1172632) to an alkene or alkyne. researchgate.netthieme-connect.com While the standard Cope elimination involves the thermal decomposition of a tertiary amine N-oxide to an alkene and a hydroxylamine, masterorganicchemistry.comorganic-chemistry.org the reverse reaction provides a route to construct cyclic N-oxides. alfa-chemistry.com
This methodology is particularly useful for the synthesis of functionalized five- and six-membered ring N-oxides like those derived from pyrrolidines and piperidines. thieme-connect.dethieme-connect.de The thermal reverse Cope elimination proceeds stereospecifically in a suprafacial manner. researchgate.net The stability of the resulting cyclic N-oxide is dependent on the ring size, with smaller rings like aziridine (B145994) N-oxides being highly strained and reactive. thieme-connect.dethieme-connect.de
The functionalization of Hexadecyldimethylamine (B57324) N-oxide itself is less common than the synthesis of tailored N-oxides from already functionalized tertiary amines. By starting with a tertiary amine that contains desired functional groups, a wide variety of tailored N-oxide structures can be prepared through the direct oxidation methods described previously. liverpool.ac.uk
For example, the introduction of specific functionalities into the alkyl chains of the precursor tertiary amine allows for the synthesis of amine N-oxides with specific properties for applications such as kinetic hydrate (B1144303) inhibitors or specialized surfactants. researchgate.net The synthesis of N-oxide derivatives can also be designed to create "turn-on" fluorescent probes for biological imaging, where the N-O bond cleavage by specific stimuli triggers a fluorescent signal. rsc.org This highlights the versatility of the N-oxide synthesis in creating molecules with tailored functions. rsc.org
Process Optimization and Purity Considerations in Production
The quest for more efficient and sustainable manufacturing processes for hexadecyldimethylamine N-oxide has driven innovations in several key areas of its synthesis. These include strategies to maximize product yield, control the formation of undesirable byproducts, and refine the catalyst systems that drive the oxidation reaction.
Yield Enhancement Strategies
The conventional method for producing tertiary amine oxides like this compound involves the reaction of the corresponding tertiary amine with aqueous hydrogen peroxide. google.com However, this process can be slow and may not proceed to completion. google.com To address this, various strategies have been developed to improve reaction rates and achieve higher yields.
One effective approach is the use of promoters. Carbon dioxide, for instance, has been shown to accelerate the reaction between N,N-diethyl 3,7-dimethyl-2,6-octadienylamine and 30 percent aqueous hydrogen peroxide, resulting in a 99 percent yield of the corresponding amine oxide. google.com The combination of carbon dioxide and ascorbic acid has also been found to produce tertiary amine oxides in high yields and at a fast reaction rate. google.com
Another strategy involves the use of bleach activators. After the initial reaction is as complete as possible under normal conditions (typically 98% or higher conversion), adding a bleach activator can further reduce residual tertiary amine by converting it to the desired N-oxide. google.com This is achieved through the in-situ generation of a per-acid from the reaction of the bleach activator with any remaining hydrogen peroxide. google.com
Furthermore, the choice of oxidizing agent and reaction conditions plays a crucial role. While hydrogen peroxide is a common and cost-effective oxidant, other systems have been explored. acs.org For example, the use of sodium percarbonate in the presence of rhenium-based catalysts has demonstrated excellent yields in the oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org Flavin-catalyzed oxidation with hydrogen peroxide has also been shown to be a mild and highly effective method for producing aliphatic amine N-oxides in good yields. asianpubs.org
The development of CO2-mediated oxidation, which forms peroxymonocarbonate in situ, offers a significantly faster reaction rate for the oxidation of aliphatic tertiary amines compared to hydrogen peroxide alone. nih.gov This method, along with similar protocols using mixtures of hydrogen peroxide and acetonitrile, provides a simple and economical route to tertiary amine N-oxides with excellent yields in aqueous media. nih.govresearchgate.net
The table below summarizes the impact of different promoters and oxidizing systems on the yield of amine oxides.
| Promoter/Oxidizing System | Reactants | Temperature (°C) | Yield (%) | Reference |
| Carbon Dioxide | N,N-diethyl 3,7-dimethyl-2,6-octadienylamine, 30% H₂O₂ | 55-65 | 99 | google.com |
| Bleach Activator | Tertiary Amine, H₂O₂ | 25-95 | >98 | google.com |
| Sodium Percarbonate/Rhenium Catalyst | Tertiary Nitrogen Compounds | Mild | Excellent | organic-chemistry.org |
| Flavin Catalyst/H₂O₂ | Aliphatic Amines | Room Temperature | Good | asianpubs.org |
| CO₂/H₂O₂ | Aliphatic Tertiary Amines | Not Specified | Excellent | nih.govresearchgate.net |
Byproduct Formation and Mitigation in Synthetic Processes
A significant challenge in the synthesis of this compound is the formation of unwanted byproducts, which can affect the final product's purity, stability, and performance. google.com The primary synthesis reaction involves the oxidation of a tertiary amine, typically with hydrogen peroxide. google.com However, this process can leave residual unreacted tertiary amine and hydrogen peroxide. google.com
Residual hydrogen peroxide is particularly problematic as it can decompose, leading to the evolution of oxygen, which can cause foaming and packaging difficulties in formulated products like thickened hypochlorite (B82951) bleach cleaners. google.com It can also react unfavorably with dyes and perfumes in household and cosmetic formulations. google.com Residual tertiary amine can negatively impact the viscosity, odor, and color of the final product. google.com
One of the more concerning byproducts is the formation of nitrosamines, which are reported to be carcinogenic and/or mutagenic. google.com These can form in small amounts during the conventional preparation of tertiary amine oxides using aqueous hydrogen peroxide. google.com
Several strategies have been developed to mitigate the formation of these byproducts and purify the final product:
Controlling Reactant Ratios: In the synthesis of the precursor hexadecyldimethylamine from fatty alcohols and dimethylamine (B145610), reducing the molar ratio of dimethylamine to alcohol can inhibit the formation of alkylmonomethylamine byproducts. For instance, in C12 alcohol trials, decreasing the ratio from 2.0:1.0 to 1.12:1.0 reduced alkylmonomethylamine formation from 2.0% to 0.4%.
Use of Additives: The addition of certain substances can help to eliminate residual reactants. For example, treating the crude amine oxide with a sulfite (B76179), such as sodium sulfite, can remove residual hydrogen peroxide by converting it to sodium sulfate. google.com
Bleach Activators: As mentioned previously, bleach activators react with residual hydrogen peroxide to form a per-acid, which in turn oxidizes the remaining tertiary amine to the desired N-oxide, thus reducing both impurities simultaneously. google.com
Catalyst Modification: In the synthesis of the amine precursor, adding an alkali metal oxide like potassium oxide (K₂O) to the catalyst system can suppress the formation of byproducts like alkylmonomethylamine. google.com
Combined Promoter Systems: The use of both carbon dioxide and ascorbic acid as promoters in the oxidation of tertiary amines with hydrogen peroxide has been shown to produce tertiary amine oxides that are substantially free of nitrosamines. google.com This is a significant improvement, as using either promoter individually under the same conditions can result in significant nitrosamine (B1359907) formation. google.com
Quenching Agents: Residual hydrogen peroxide can also be quenched by various additives such as sodium hypochlorite, sodium thiosulfate, activated carbon, platinum, manganese dioxide, and palladium on carbon (Pd/C). acs.orgnih.gov Activated carbon is often a preferred choice to avoid metal impurities in the final product. acs.orgnih.gov
The following table outlines common byproducts and their mitigation strategies.
| Byproduct | Mitigation Strategy | Reference |
| Residual Hydrogen Peroxide | Treatment with sulfite (e.g., sodium sulfite), bleach activators, quenching agents (e.g., activated carbon, MnO₂) | google.comacs.orgnih.gov |
| Residual Tertiary Amine | Treatment with bleach activators, optimization of reaction conditions | google.com |
| Alkylmonomethylamine | Reducing dimethylamine to alcohol ratio, adding alkali metal oxide to catalyst | |
| Nitrosamines | Use of combined promoters like carbon dioxide and ascorbic acid | google.com |
Catalyst Systems in Amine N-Oxide Production
The efficiency and selectivity of amine N-oxide production are heavily influenced by the catalyst system employed. While the direct oxidation of tertiary amines with hydrogen peroxide can proceed without a catalyst, the reaction is often slow. google.com Various catalytic systems have been developed to accelerate the reaction and improve yields under milder conditions. asianpubs.orgresearchgate.net
Metal-Based Catalysts:
A variety of metal-based catalysts have been shown to be effective for the N-oxidation of tertiary amines.
Rhenium-based catalysts , such as methyltrioxorhenium, are highly effective in catalyzing the oxidation of tertiary amines with hydrogen peroxide. asianpubs.orgresearchgate.net These reactions are often facile and produce high yields at or below room temperature. asianpubs.org Sodium percarbonate can also be used as an efficient oxygen source with rhenium-based catalysts. organic-chemistry.org
Ruthenium trichloride has been used as a catalyst for the oxidation of tertiary amines with molecular oxygen or bromamine-T as the oxidant. researchgate.net
Tungstate-exchanged Mg-Al layered double hydroxides (LDH-WO4(2-)) have been utilized as a recyclable heterogeneous catalyst with aqueous hydrogen peroxide, leading to quantitative yields of aliphatic tertiary amine N-oxides at room temperature. researchgate.net
Vanadium oxyacetylacetonate can be used to catalyze the oxidation of tertiary amines with tert-butyl hydroperoxide in organic solvents under relatively anhydrous conditions. orgsyn.org
Non-Metal and Bio-inspired Catalysts:
In a move towards more environmentally friendly processes, non-metal and bio-inspired catalysts have gained attention.
Flavin catalysts , which are analogues of the biologically important flavin redox cofactor, have been used to develop a mild and highly effective hydrogen peroxide oxidation of tertiary amines. asianpubs.orgresearchgate.net These reactions are fast, selective, and provide good yields of the N-oxide products. asianpubs.org
Layered double hydroxides exchanged with anions of alkoxides (e.g., tert-butoxide, ethoxide) have been proposed as a cheaper, non-corrosive, and recyclable heterogeneous catalyst for the N-oxidation of secondary and tertiary amines using a lower percentage of hydrogen peroxide at moderate temperatures. google.com
The table below provides a summary of various catalyst systems used in the production of amine N-oxides.
| Catalyst System | Oxidant | Key Features | Reference |
| Methyltrioxorhenium | Hydrogen Peroxide | High yield at or below room temperature | asianpubs.orgresearchgate.net |
| Rhenium-based catalysts | Sodium Percarbonate | Excellent yields under mild conditions | organic-chemistry.org |
| Ruthenium Trichloride | Molecular Oxygen / Bromamine-T | Effective for oxidation | researchgate.net |
| Tungstate-exchanged Mg-Al LDH | Aqueous Hydrogen Peroxide | Recyclable, quantitative yields at room temperature | researchgate.net |
| Vanadium oxyacetylacetonate | tert-Butyl Hydroperoxide | Anhydrous conditions, short reaction time | orgsyn.org |
| Flavin Catalyst | Hydrogen Peroxide | Mild, fast, selective, good yields | asianpubs.orgresearchgate.net |
| Alkoxide-exchanged Layered Double Hydroxides | Hydrogen Peroxide | Recyclable, non-corrosive, high yields | google.com |
Molecular and Supramolecular Self Assembly Behavior
Mechanisms and Thermodynamics of Micellization
The formation of micelles from individual surfactant molecules (monomers) in solution is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). This process, termed micellization, is governed by thermodynamic principles and can be influenced by various external factors.
Critical Micelle Concentration Determination Methodologies
The critical micelle concentration (CMC) is a fundamental property of surfactants and its accurate determination is crucial for understanding their behavior. Several experimental techniques are employed to measure the CMC of Hexadecyldimethylamine (B57324) N-oxide, each relying on the detection of a distinct change in the physical properties of the solution as micelles form.
Commonly used methods include:
Tensiometry: This method measures the surface tension of the surfactant solution. As the surfactant concentration increases, the monomers adsorb at the air-water interface, reducing the surface tension. At the CMC, the interface becomes saturated with monomers, and any further addition of surfactant leads to the formation of micelles in the bulk solution, resulting in a plateau or a distinct change in the slope of the surface tension versus concentration curve. ysu.amacs.org
Conductometry: This technique is applicable to ionic or zwitterionic surfactants like Hexadecyldimethylamine N-oxide. It measures the electrical conductivity of the solution. Below the CMC, the conductivity increases linearly with the concentration of the mobile surfactant monomers. Above the CMC, the formation of larger, less mobile micelles, which can bind counterions, leads to a decrease in the rate of conductivity increase. The break in the conductivity versus concentration plot indicates the CMC. researchgate.net
Fluorescence Spectroscopy: This sensitive technique utilizes fluorescent probes, such as pyrene (B120774) or fluorescein, which are sensitive to the polarity of their microenvironment. unito.itunito.it Below the CMC, these probes reside in the polar aqueous environment. Above the CMC, they partition into the nonpolar core of the micelles, causing a change in their fluorescence intensity or emission spectrum. unito.it The concentration at which this change is observed corresponds to the CMC.
The choice of method can sometimes influence the determined CMC value, and it is often recommended to use multiple techniques for accurate determination. scispace.com
Thermodynamic Parameters of Micelle Formation (Gibbs Energy, Enthalpy, and Entropy)
The process of micellization is governed by thermodynamic principles, and the key parameters that describe its spontaneity and energetics are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.
The Gibbs free energy of micellization (ΔG°mic) is a measure of the spontaneity of the micellization process. A negative value of ΔG°mic indicates that micelle formation is a thermodynamically favorable process. researchgate.net It can be calculated from the CMC using the following equation for nonionic surfactants or for ionic surfactants in the presence of a swamping electrolyte:
ΔG°mic ≈ RT ln(CMC) youtube.comumcs.pl
Where R is the gas constant and T is the absolute temperature. For ionic surfactants, a more complex equation accounting for the degree of counterion binding to the micelle is often used.
The enthalpy of micellization (ΔH°mic) represents the heat change associated with the formation of micelles. It can be determined from the temperature dependence of the CMC using the van't Hoff equation:
ΔH°mic = -RT² (d(ln CMC)/dT) scispace.com
The sign of ΔH°mic can be positive (endothermic) or negative (exothermic), depending on the surfactant and the temperature. nih.gov For many surfactants, micellization is initially an endothermic process, driven by a large positive entropy change. core.ac.uk
The entropy of micellization (ΔS°mic) reflects the change in the degree of order of the system upon micelle formation. It can be calculated from the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic nih.gov
| Parameter | Symbol | Typical Value Range | Significance |
|---|---|---|---|
| Gibbs Free Energy | ΔG°mic | Negative | Indicates a spontaneous and thermodynamically favorable process. researchgate.net |
| Enthalpy | ΔH°mic | Can be positive or negative | Represents the heat absorbed or released during micellization. nih.gov |
| Entropy | ΔS°mic | Often positive | Reflects the increase in disorder of the system, primarily due to the hydrophobic effect. nih.gov |
Influence of Temperature and Pressure on Micellization Processes
The micellization of this compound is sensitive to changes in temperature and pressure, which affect the underlying thermodynamic driving forces.
Temperature: The effect of temperature on the CMC is often complex. For many nonionic and zwitterionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. ysu.am This behavior is a result of two opposing effects:
Dehydration of the hydrophilic head group: As temperature increases, the hydration of the polar head group decreases, which favors micellization and lowers the CMC. ysu.am
Disruption of water structure around the hydrophobic tail: An increase in temperature disrupts the structured water molecules surrounding the hydrophobic chains, which disfavors micellization and increases the CMC. ysu.am
Effect of Counterions and Co-solutes on Micellar Aggregation
The aggregation behavior of this compound is significantly influenced by the presence of other substances in the solution, such as counterions and co-solutes.
Counterions: For ionic surfactants, the nature and concentration of counterions play a crucial role. Counterions can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle. This reduces the repulsion, making it easier for micelles to form, thus lowering the CMC. The effectiveness of a counterion in reducing the CMC often follows the Hofmeister series. nih.gov More strongly binding counterions lead to a greater reduction in the CMC and can also promote the growth of micelles from spherical to more elongated, rod-like structures. google.com
Co-solutes: The addition of co-solutes, such as alcohols or salts, can have a varied effect on micellization.
Electrolytes: The addition of simple electrolytes, like sodium chloride, generally lowers the CMC of ionic and zwitterionic surfactants due to the screening of electrostatic repulsions between the head groups. researchgate.net
Organic Additives: The effect of organic co-solutes depends on their nature. Short-chain alcohols can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution. Conversely, longer-chain alcohols can incorporate into the micelles, acting as co-surfactants, which can lower the CMC and affect the size and shape of the aggregates. researchgate.net Urea, a common denaturant, can increase the CMC by disrupting the water structure and increasing the solubility of the hydrophobic tails in the aqueous phase. researchgate.net
Formation and Characterization of Advanced Aggregate Structures
Under certain conditions of concentration, temperature, and in the presence of specific additives, this compound can self-assemble into more complex structures beyond simple spherical micelles. These advanced aggregates include vesicles and lamellar phases.
Vesicle and Lamellar Phase Formation
Vesicles are spherical, closed bilayer structures that enclose a small volume of the aqueous solvent. They are typically formed by surfactants with a molecular geometry that favors a larger head group area relative to the cross-sectional area of the hydrophobic tail. The formation of vesicles from this compound can be induced by changes in pH, temperature, or the addition of co-surfactants or other molecules that alter the packing parameter of the surfactant.
Lamellar phases consist of extended, parallel bilayers of surfactant molecules separated by layers of water. google.com These structures give rise to a gel-like consistency in the solution. google.com The formation of a lamellar phase is favored at higher surfactant concentrations and can be promoted by the presence of certain electrolytes or co-surfactants that encourage the formation of flat bilayer sheets. google.com Polarized light microscopy is a common technique used to identify the presence of these ordered, anisotropic lamellar structures. google.com
The transition between different aggregate structures, such as from micelles to vesicles or lamellar phases, is a complex process governed by the delicate balance of intermolecular forces and can be triggered by subtle changes in the solution conditions. acs.org
| Structure | Description | Typical Formation Conditions |
|---|---|---|
| Vesicles | Spherical, closed bilayer structures enclosing an aqueous core. | Can be induced by changes in pH, temperature, or the addition of co-surfactants. youtube.com |
| Lamellar Phases | Extended, parallel bilayers of surfactant molecules separated by water layers, often resulting in a gel-like consistency. google.com | Favored at higher surfactant concentrations and in the presence of certain electrolytes or co-surfactants. google.com |
Rod-like and Worm-like Micellar Systems
Under specific conditions of concentration, temperature, and the presence of additives, the initially spherical micelles of this compound can undergo a one-dimensional growth to form elongated, flexible structures known as rod-like or worm-like micelles. nih.govethernet.edu.et These giant micelles can entangle, forming a transient network that imparts significant viscoelastic properties to the solution. nih.govjst.go.jp This behavior is analogous to that of polymer solutions, and such systems are often referred to as "living polymers" due to the constant breaking and reforming of the micellar chains. nih.govethernet.edu.et
The formation of these elongated structures is a key factor in the drag-reducing properties observed in some surfactant solutions. dokumen.pub The transition from spherical to worm-like micelles is influenced by factors that affect the packing of the surfactant molecules, such as the presence of counterions that can screen the electrostatic repulsion between the headgroups. google.com
Liquid Crystalline Phase Transitions and Structures
At higher surfactant concentrations, this compound solutions can exhibit transitions to more ordered liquid crystalline phases. nbi.dkeuropa.eu Among these, the lamellar phase is a common structure, consisting of stacked bilayers of surfactant molecules separated by layers of water. nbi.dk The formation and stability of these lamellar phases can be influenced by factors such as the presence of co-surfactants or alcohols. nbi.dk Shear forces can also induce transitions between different phases, for instance, transforming a lamellar phase into a vesicle phase. nbi.dk
Rheological Properties of Self-Assembled Systems
The macroscopic flow behavior, or rheology, of this compound solutions is intimately linked to the underlying microscopic self-assembled structures.
Viscoelasticity of Surfactant Solutions
Aqueous solutions of this compound, particularly those containing worm-like micelles, are known to exhibit pronounced viscoelasticity. google.comresearchgate.netacs.org This means the fluid possesses both viscous (liquid-like) and elastic (solid-like) properties. google.com The viscoelastic nature is evident in their response to oscillatory shear, where they can store and dissipate energy. dokumen.pubnih.gov The viscosity of these solutions can range from slightly above that of water to several thousand centipoise. google.com For instance, a 0.3% solution of hexadecyl dimethyl amine modified carboxymethyl hydroxyethyl (B10761427) cellulose (B213188) (HD-CMHEC) shows a significant increase in viscosity compared to the unmodified polymer solution. researchgate.net
The table below summarizes the viscosity of CMHEC and HD-CMHEC solutions at a concentration of 0.3%.
| Solution | Concentration (%) | Viscosity (mPa·s) |
| CMHEC | 0.3 | 19.0 |
| HD-CMHEC | 0.3 | 73.6 |
This data demonstrates the significant viscosity enhancement upon modification with hexadecyldimethylamine. researchgate.net
Correlation of Rheology with Aggregate Morphology
The rheological properties of this compound solutions are a direct consequence of the size, shape, and interactions of the self-assembled aggregates. acs.orgchemicalbook.com Solutions containing small, spherical micelles typically exhibit Newtonian fluid behavior, where viscosity is independent of the shear rate. In contrast, the entangled network of worm-like micelles leads to non-Newtonian, shear-thinning behavior. nih.gov At low shear rates, the viscosity is high due to the entangled network. As the shear rate increases, the micelles align with the flow, leading to a decrease in viscosity. nih.gov
The viscoelastic behavior of solutions with worm-like micelles can often be described by the Maxwell model, which characterizes a fluid with a single stress relaxation time. nih.govnih.gov This model is applicable when the system is dominated by the breaking and reforming dynamics of the micelles. nih.gov
pH-Dependent Self-Assembly and Charge State Modulation
Amine oxide surfactants like this compound are known for their pH-responsive nature. researchgate.net The amine oxide headgroup can be protonated in acidic conditions, altering the charge state of the surfactant molecule. researchgate.netnbi.dk
The pKa value for the protonation of similar, shorter-chain amine oxides is around 4.9. nbi.dk At pH values below the pKa, the surfactant behaves as a cationic surfactant due to the protonated headgroup. researchgate.net At pH values above the pKa, it exists in its non-ionic, zwitterionic form. researchgate.net This change in charge state significantly impacts the electrostatic interactions between the surfactant headgroups, thereby influencing the self-assembly process. researchgate.netjst.go.jp For instance, protonation can induce changes in the phase behavior of the system. nbi.dk This pH-dependent behavior allows for the tuning of the surfactant's properties and the morphology of the aggregates it forms. researchgate.net For applications involving active halogen, such as sodium hypochlorite (B82951), the pH is typically maintained above 10.5 to ensure stability. google.com
Interfacial Phenomena and Adsorption Mechanisms
Adsorption at Liquid-Air and Liquid-Liquid Interfaces
Hexadecyldimethylamine (B57324) N-oxide readily adsorbés at liquid-air and liquid-liquid interfaces, a characteristic driven by the thermodynamic favorability of moving its hydrophobic tail out of the aqueous phase. This adsorption reduces the surface tension of water and the interfacial tension between immiscible liquids like oil and water. cymitquimica.com The efficiency of this process is influenced by the surfactant concentration.
Studies have shown that the presence of electrolytes and the pH of the solution can impact the adsorption behavior of amine oxides. researchgate.net For instance, in acidic conditions, the N-oxide group can become protonated, leading to cationic behavior and altering its interaction with other species at the interface. keruichemical.comresearchgate.net The packing of the surfactant molecules at the interface is also a critical factor, influencing the viscoelasticity and stability of the interfacial film.
Interaction with Solid Surfaces and Adsorbed Layer Structures
The interaction of hexadecyldimethylamine N-oxide with solid surfaces is a key aspect of its functionality in applications such as detergents, cleaning agents, and surface modifiers. keruichemical.comgoogle.com The nature of the solid surface—whether it is hydrophilic or hydrophobic—plays a significant role in the adsorption mechanism and the resulting structure of the adsorbed layer.
On hydrophilic surfaces like glass, the adsorption process can be complex. At low concentrations, the surfactant molecules may adsorb with their polar headgroups oriented towards the surface. As the concentration increases, aggregation into structures like bilayers can occur. researchgate.netacs.org Research on glass surfaces indicated that at and below the critical micelle concentration (cmc), a pull-in phenomenon was observed, while above the cmc, a hydration attraction force was present. researchgate.net For solutions above the cmc, a patchy bilayer model has been proposed. researchgate.net
On hydrophobic surfaces, the adsorption is primarily driven by the hydrophobic effect, with the alkyl chains of the surfactant molecules adsorbing onto the surface, leaving the polar headgroups exposed to the aqueous phase. This creates a more hydrophilic surface.
The forces between surfaces coated with adsorbed layers of this compound are crucial for understanding the stability of dispersions and the lubrication properties of these systems. When two hydrophobic surfaces with adsorbed N-oxide layers approach each other in an aqueous environment, a variety of forces come into play.
Studies using techniques like atomic force microscopy (AFM) have revealed the presence of both attractive and repulsive forces. A notable long-range hydrophobic attraction force has been observed. researchgate.net The structure of the adsorbed layer, whether it's a monolayer or a bilayer, significantly influences the nature and magnitude of these forces. The interaction between the exposed polar headgroups of the adsorbed surfactant molecules can lead to repulsive hydration forces at short separation distances, which can contribute to the stability of colloidal systems.
Mechanisms of Emulsion and Foam Stabilization
This compound is an effective stabilizer for both emulsions (liquid-liquid dispersions) and foams (gas-liquid dispersions). cymitquimica.comevitachem.com Its ability to stabilize these systems is directly linked to its adsorption at the oil-water or air-water interface, respectively.
Emulsion Stabilization: In emulsions, this compound molecules adsorb at the oil-water interface, forming a protective film around the dispersed droplets. whamine.com This film acts as a mechanical barrier, preventing the droplets from coalescing. The reduction in interfacial tension facilitates the formation of smaller droplets, further enhancing stability. The charge on the N-oxide headgroup, which can be influenced by pH, can also contribute to stabilization through electrostatic repulsion between the droplets.
Foam Stabilization: In foams, this compound adsorbs at the air-water interface, creating a surface layer that increases the surface elasticity and viscosity of the liquid films (lamellae) between the gas bubbles. evitachem.com This enhanced film strength helps to prevent the drainage of liquid from the lamellae and the rupture of the films, thus prolonging the foam's lifetime. The ability of this compound to pack effectively at the interface is crucial for creating a robust and resilient foam structure. The presence of nanoparticles has been shown to further enhance the stability of foams containing hexadecyl dimethylamine (B145610) oxide by forming a "protective film" at the gas-liquid interface. acs.org
Interactions with Diverse Chemical and Biological Systems
Polymer-Surfactant Interaction Mechanisms
The interaction between hexadecyldimethylamine (B57324) N-oxide and various polymers is a subject of significant interest, particularly in formulations where rheology control is crucial. The nature of these interactions can be electrostatic, hydrophobic, or a combination of both, leading to significant changes in the solution's physical properties.
The addition of hexadecyldimethylamine N-oxide to polymer solutions can profoundly alter their flow behavior (rheology) and solubility characteristics. In systems containing hydrophobically modified, alkali-soluble emulsion (HASE) polymers, the interaction with amine oxide surfactants can lead to a notable increase in viscosity and moduli. acs.org This is attributed to the formation of mixed micellar aggregates that act as effective junction points within the polymer network. acs.org For example, studies on model HASE polymers have shown that the low-shear viscosity can increase linearly with the concentration of a nonionic surfactant up to a certain threshold. acs.org
Similarly, a synergistic effect is observed between this compound and cellulose (B213188) derivatives like carboxymethyl hydroxyethylcellulose (CMHEC). researchgate.net This synergy enhances the thickening properties of the polymer, making the combined system a more effective viscosifier in applications such as fracturing fluids. researchgate.net The introduction of the amine oxide can also improve the salt resistance and dissolution rate of the polymer system. researchgate.net
Table 1: Effect of Amine Oxide Surfactants on Polymer Solution Properties
| Polymer System | Interacting Surfactant Type | Observed Rheological Effect | Reference |
|---|---|---|---|
| Model HASE Polymer | Nonionic Surfactant (e.g., Amine Oxide) | Increased low-shear viscosity and plateau modulus. acs.org | acs.org |
The macroscopic changes in rheology and solubility are direct consequences of the formation of polymer-surfactant complexes at the molecular level. The process is typically initiated by the association of surfactant molecules with the polymer chains. The hydrophobic tail of this compound interacts with hydrophobic regions on the polymer, while the polar head group remains exposed to the aqueous phase.
Above a certain concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the free surfactant, surfactant molecules begin to form micelle-like aggregates along the polymer chain. acs.org These aggregates can act as cross-links between different polymer chains or distant segments of the same chain, creating a three-dimensional network that increases the solution's viscosity. acs.org The complexation can also affect the polymer's adsorption behavior at interfaces; for instance, the formation of a polymer-surfactant complex in the bulk solution can lead to the displacement of the polymer from an air-water interface. acs.org
Protein-Surfactant Interaction Studies (In Vitro Context)
The interaction between surfactants and proteins is fundamental to various biochemical and biotechnological processes. This compound, like other detergents, can modulate the structure and function of proteins, primarily through interactions with the protein's surface and hydrophobic core.
Surfactants can induce conformational changes in globular proteins, leading to their unfolding and denaturation. This process is highly dependent on the surfactant concentration. Below the critical micelle concentration (CMC), amine oxide surfactants may exhibit limited interaction with proteins. nih.gov However, as the concentration increases and surpasses the CMC, the surfactant molecules can cause significant structural disruption. nih.gov
The mechanism of unfolding involves the binding of surfactant monomers to the protein, driven by both hydrophobic and electrostatic interactions. The hydrophobic tails of this compound can penetrate the protein's interior, disrupting the native tertiary structure which is stabilized by internal hydrophobic interactions. nih.govrsc.org This leads to the exposure of the protein's hydrophobic core to the solvent. As more surfactant molecules bind, the protein progressively unfolds. nih.govrsc.org Studies on the interaction between the related N,N-Dimethyldodecylamine N-oxide (DDAO) and the globular protein β-lactoglobulin (βLG) have shown through fluorescence and circular dichroism spectroscopy that significant unfolding occurs at DDAO concentrations above the CMC. nih.gov
As a protein unfolds in the presence of a surfactant, it forms a protein-surfactant complex. The structure of this complex can vary, but a common model suggests that the unfolded polypeptide chain becomes decorated with surfactant micelles. nih.gov Small-angle X-ray scattering (SAXS) results have confirmed these structural changes, indicating the formation of a complex that resembles a protein-decorated micelle. nih.gov
These complexes are often more soluble in aqueous solutions than the denatured protein alone, a principle that is widely exploited for the solubilization and purification of membrane proteins, which are inherently insoluble in water. researchgate.net While detergents are crucial for handling these proteins in vitro, the interaction can also adversely affect their stability. researchgate.net
Table 2: Summary of DDAO Interaction with β-Lactoglobulin (βLG) at pH 8
| Surfactant Concentration | Interaction Level | Protein State | Resulting Complex | Reference |
|---|---|---|---|---|
| Below CMC | Minimal Impact | Native/Folded | Limited association | nih.gov |
Interaction with Inorganic Nanoparticles and Colloidal Systems
This compound serves as an effective surfactant for modifying and stabilizing dispersions of inorganic nanoparticles and other colloidal systems. Its amphiphilic nature allows it to adsorb onto the surface of nanoparticles, preventing them from aggregating and settling out of the dispersion.
In the formulation of coating compositions for soft surfaces like textiles, this compound can be used as a wetting agent to facilitate the dispersion of inorganic metal oxide nanoparticles. google.com The surfactant aids in creating a stable colloidal dispersion of the nanoparticles in the coating solution, ensuring a uniform application and the formation of an invisible, transparent film on the surface. google.com
Furthermore, this compound has been utilized in combination with nanoparticles to enhance the properties of foams. For example, it has been used as a foaming agent with silicon carbide (SiC) nanoparticles to create a stabilized foam system. researchgate.net The interaction between the surfactant, which generates the foam, and the nanoparticles, which adsorb at the gas-liquid interface of the bubbles, enhances the stability and performance of the foam. researchgate.net
Role as Pore Size Mediators in Mesoporous Silica (B1680970) Nanoparticle Synthesis
The synthesis of mesoporous silica nanoparticles (MSNs) with controlled pore sizes is critical for applications such as drug delivery and catalysis. mdpi.comdovepress.com In this context, the precursor amine, N,N-dimethylhexadecylamine (DMHA), has been identified as a key component acting as a pore size mediator or swelling agent. nih.govchemicalbook.com
In a facile strategy for synthesizing monodispersed MSNs, DMHA is employed as a neutral amine pore size mediator alongside cationic surfactants that act as templating agents. nih.gov This combination allows for the creation of nanoparticles with highly ordered mesostructures and finely tunable pore diameters. nih.gov The addition of the amine swelling agent helps to expand the micelle templates, which directly influences the final pore size of the silica structure after the template is removed. chemicalbook.com Research has demonstrated that this method can produce colloidal nanoparticles with pore diameters up to 4.6 nm and particle sizes under 150 nm, which are suitable for accommodating biomacromolecules like proteins. nih.gov
The table below summarizes the key components and their functions in a typical synthesis of pore-tuned mesoporous silica nanoparticles. nih.gov
| Component | Chemical Example | Function in MSN Synthesis |
| Templating Agent | Cationic Surfactants | Forms the initial micellar structure that dictates the pore arrangement. |
| Pore Size Mediator | N,N-dimethylhexadecylamine (DMHA) | Swells the micelles to expand and control the final pore diameter. nih.govchemicalbook.com |
| Growth Inhibitor | Pluronic F127 | Controls overall particle size and prevents aggregation. nih.gov |
| Silica Source | Tetraethylorthosilicate (TEOS) | Hydrolyzes and condenses around the template to form the silica framework. mdpi.com |
Templating Effects in Advanced Material Fabrication
The fundamental principle behind the formation of mesoporous materials is the use of a structured template around which the inorganic framework, such as silica, is formed. mdpi.com this compound, as a surfactant, can self-assemble in solution to form micelles, which serve as these templates. This process is a cornerstone of advanced material fabrication.
The synthesis of the well-known MCM-41 material, for instance, involves the cooperative self-assembly of silica precursors with cetyltrimethylammonium bromide (CTAB) surfactant templates. mdpi.com Similarly, this compound can function as a templating agent. Its molecules arrange into spherical or cylindrical micelles in the reaction solution. The silica precursors then hydrolyze and condense around these micellar structures. Subsequent removal of the organic surfactant template, typically through calcination or solvent extraction, leaves behind a solid silica framework with a network of uniform pores that are a direct replica of the original micellar template. mdpi.comdovepress.com The concentration and type of surfactant can be adjusted to influence the final pore structure, size, and shape of the material. dovepress.com
Interactions with Synthetic Clays (B1170129) and Mineral Surfaces
The interaction of this compound and related long-chain amines with mineral and clay surfaces is primarily driven by electrostatic and non-ionic forces. canada.ca These surfactants are known to adsorb onto various surfaces, modifying their properties.
In industrial processes such as potash ore flotation, amines adsorb to the surface of mineral crystals. canada.ca This selective adsorption facilitates the separation of valuable minerals from the ore matrix. When released into the environment, long-chain aliphatic amines are expected to be positively charged at relevant pH levels and will readily sorb to dissolved and suspended solids, as well as to clays in soils and sediments, primarily through ionic interactions at cation exchange sites. canada.ca
Furthermore, the interaction with layered clay minerals is utilized in the formulation of surface coating compositions. google.com Clays like montmorillonite, hectorite, and bentonite (B74815) can be incorporated into formulations with surfactants. google.com The surfactant can intercalate between the clay layers or adsorb onto the external surfaces, creating a nanoparticle system that imparts benefits like improved cleaning, wettability, and stain resistance to treated surfaces. google.com
Interactions with Model Biomembranes and Liposomes
The amphiphilic nature of this compound drives its interaction with lipid bilayers, which are the fundamental structure of cell membranes and their models, such as liposomes. Studies on the homologous N-dodecyl-N,N-dimethylamine N-oxide (C12NO) provide a well-understood model for these interactions, which can be described in three main stages as surfactant concentration increases. researchgate.net
Initially, at low concentrations, surfactant monomers partition from the aqueous phase and insert themselves into the phospholipid bilayer of the liposome. researchgate.net As the concentration of the amine oxide increases, the bilayer becomes saturated with the surfactant molecules. This leads to the second stage: a lamellar-micellar phase transition. In this stage, the integrity of the liposomal membrane is compromised, leading to the formation of small defects and eventually large pores, which can cause the leakage of encapsulated contents. researchgate.net In the third and final stage, at sufficiently high surfactant concentrations, the bilayer structure is completely disrupted, and the phospholipids (B1166683) are solubilized into mixed micelles containing both lipid and surfactant molecules. researchgate.net
The table below outlines this three-stage model of interaction.
| Interaction Stage | Surfactant Concentration | Description | Effect on Liposome |
| Stage 1: Binding | Low | Surfactant monomers insert into the lipid bilayer. researchgate.net | Membrane remains intact; bilayer properties may be altered. |
| Stage 2: Saturation & Pore Formation | Intermediate | Bilayer becomes saturated, leading to membrane defects and pores. researchgate.net | Leakage of internal contents (e.g., calcein). researchgate.net |
| Stage 3: Solubilization | High | The lipid bilayer is completely disrupted into mixed micelles. researchgate.net | Liposome structure is destroyed; formation of small mixed micelles. |
This interaction is not only of fundamental interest but also has implications for the use of these surfactants with biological systems. For example, liposomes containing N-oxide surfactants have been investigated for their ability to interact with bacterial cell membranes, potentially enhancing the efficacy of antibiotics. nih.gov The N-oxide moiety is considered crucial for antibacterial activity against certain bacteria. nih.gov Furthermore, related amine oxide surfactants have been used to stabilize membrane proteins, such as cytochrome b(6)f, in aqueous solutions for biochemical studies. researchgate.net
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Aggregate Structure Elucidation
Spectroscopic methods are powerful tools for probing the structure and environment of Hexadecyldimethylamine (B57324) N-oxide aggregates at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the self-assembly of Hexadecyldimethylamine N-oxide. Both ¹H and ¹³C NMR are utilized to monitor changes in the chemical environment of the surfactant molecules upon aggregation.
The formation of micelles is accompanied by changes in the chemical shifts (δ) of the nuclei within the surfactant molecule. For instance, the ¹H NMR spectrum of N,N-dimethylhexadecylamine shows distinct shifts in the peaks corresponding to the protons near the nitrogen atom upon its oxidation to form the N-oxide. Specifically, the C1 protons (adjacent to the nitrogen) shift from approximately δ = 2.20 ppm to 3.23 ppm, the C2 protons shift from δ = 2.25 ppm to 3.29 ppm, and the C3 protons shift from δ = 1.45 ppm to 1.85 ppm, indicating a significant change in the electronic environment around the head group. researchgate.net
Furthermore, NMR is employed to determine the pKa values of amine oxides by monitoring the pH dependence of chemical shifts. researchgate.netsemanticscholar.orgresearchgate.net Studies on N-alkyl-N,N-dimethylamine-N-oxides have shown that the relationship between chemical shifts and pH can be sigmoidal for nuclei close to the polar head group, directly reflecting the acid-base equilibrium. For nuclei farther down the alkyl chain, the plots can exhibit a "peak type" behavior, which is an indirect consequence of pH-induced changes in micelle size and shape. researchgate.netsemanticscholar.org This dual behavior provides comprehensive information on both the protonation state and the aggregation dynamics.
Table 1: Representative ¹H NMR Chemical Shift Changes Upon Oxidation of N,N-dimethylhexadecylamine to its N-oxide
| Proton Position | Chemical Shift (δ) in Amine (ppm) | Chemical Shift (δ) in N-oxide (ppm) |
| C1 (-CH₂-N) | 2.20 | 3.23 |
| C2 (-N(CH₃)₂) | 2.25 | 3.29 |
| C3 (-CH₂-) | 1.45 | 1.85 |
Note: Data is illustrative of the types of shifts observed for amine oxides. researchgate.net
Infrared (IR) and Raman spectroscopy are valuable for providing information about the molecular structure, conformation, and interfacial properties of this compound aggregates.
FTIR spectroscopy is particularly useful for identifying key functional groups and confirming the synthesis of amine oxides. ekb.egmdpi.com The characteristic vibrational bands provide a molecular fingerprint of the compound. For amine oxides, a key absorption band corresponding to the N-O stretching vibration typically appears around 950-970 cm⁻¹. taylorandfrancis.com Other significant bands include C-H stretching vibrations for the methyl and methylene groups of the alkyl chain (around 2850-2960 cm⁻¹), and C-N stretching vibrations (around 1270 cm⁻¹). taylorandfrancis.com The analysis of these bands can reveal information about the packing and conformation of the alkyl chains within the micellar core.
Table 2: Typical FTIR Spectral Data for Amine Oxide Surfactants
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3370 | O-H Stretching (due to hydration) |
| 2923-2855 | -CH₃ and -CH₂ Stretching |
| ~1465 | C-H Bending |
| ~1271 | C-N Stretching |
| 957-960 | N-O Stretching |
Note: This table is a compilation of typical values for amine oxides. taylorandfrancis.com
Raman spectroscopy, especially techniques like Total Internal Reflection (TIR) Raman, can be employed to study the surfactant's behavior at interfaces, providing insights into the orientation and interaction of the headgroups at a solid/liquid or liquid/air interface. researchgate.net
Fluorescence spectroscopy, utilizing fluorescent probes, is a sensitive technique for characterizing the microenvironment of this compound micelles. Hydrophobic fluorescent molecules can be encapsulated within the micelles, and their fluorescence emission is sensitive to the polarity and viscosity of their immediate surroundings. nih.gov
By analyzing changes in the emission spectrum, quantum yield, and fluorescence lifetime of the probe, detailed information about the micellar core can be obtained. For example, a probe like Coumarin 153, when encapsulated in a micelle, will exhibit a shift in its emission maximum and an increase in its fluorescence lifetime compared to its state in a bulk aqueous solution, indicating its location in the nonpolar, hydrophobic core of the micelle. nih.gov
Furthermore, specially designed fluorescent sensors can be used to map the proton concentration or pH gradient near the charged surface of ionic micelles, providing a high-resolution understanding of the micellar interface. chemistryviews.org This is particularly relevant for this compound, which can become cationic at acidic pH. The technique involves comparing the pH measured by the molecular probe within the micellar environment to that of the bulk solution measured by a standard electrode. chemistryviews.org
Scattering Techniques for Supramolecular Structural Analysis
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful methods for analyzing the structure of this compound aggregates on the nanometer scale. These techniques can determine the size, shape (e.g., spherical, ellipsoidal, cylindrical), and aggregation number of micelles in solution. rsc.orgnih.gov
In a typical SANS experiment on surfactant micelles, the scattering data can be modeled to determine key structural parameters. For instance, studies on dimethyldodecylamine-N-oxide (a shorter alkyl chain analogue) have shown that the micelles are generally ellipsoidal, with axial ratios around 1.3-1.4. nih.govresearchgate.net SANS can also be used to determine the area per surfactant molecule at the micelle surface. nih.gov
SAXS is similarly used to investigate the phase behavior and structure of concentrated surfactant systems. It can be used to identify and characterize different liquid crystalline phases, such as lamellar phases, and to measure structural parameters like the interlamellar spacing or bilayer thickness. researchgate.net
Table 3: Structural Parameters of Amine Oxide Micelles Determined by Scattering Techniques
| Parameter | Typical Value/Shape | Technique |
| Micelle Shape | Ellipsoidal | SANS nih.govresearchgate.net |
| Axial Ratio | ~1.3 - 1.4 | SANS nih.govresearchgate.net |
| Aggregation Number | >50 | SANS nih.gov |
| Interlamellar Spacing | 200 Å - 10,000 Å | SAXS researchgate.net |
Note: Values are based on studies of similar amine oxide surfactants and serve as an illustrative example.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of particles and aggregates in suspension. usp.orghoriba.comnih.govresearchgate.net DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles.
The diffusion coefficient of the aggregates is obtained from the correlation function of the scattered light intensity. The hydrodynamic diameter (Dₕ) of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. usp.orghoriba.com DLS provides the intensity-weighted average hydrodynamic diameter, often referred to as the z-average diameter, and a polydispersity index (PDI), which indicates the breadth of the size distribution. horiba.comresearchgate.net
For this compound, DLS would be used to measure the average size of the micelles or other aggregates formed in solution. For example, DLS measurements on nanoparticles stabilized by N,N-dimethyldodecylamine N-oxide have been used to characterize the resulting particle size. researchgate.net This demonstrates the utility of DLS in analyzing systems containing amine oxide surfactants.
Microscopic Imaging of Assembled Structures
The intricate self-assembled structures formed by this compound in aqueous solutions can be visualized using advanced microscopic techniques. These methods provide direct, high-resolution images of the aggregate morphology and surface characteristics, offering invaluable insights into the supramolecular chemistry of this surfactant.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Aggregate Morphology
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the morphology of self-assembled structures of surfactants in their native, hydrated state. This method involves the rapid vitrification of a thin film of the sample solution, which preserves the delicate structures without the artifacts that can be introduced by conventional sample preparation methods like drying or staining.
In the context of this compound, Cryo-TEM can be employed to characterize the various aggregate structures it forms in solution, such as spherical micelles, worm-like micelles, and vesicles. The morphology of these aggregates is influenced by factors such as concentration, temperature, and the presence of additives. For instance, studies on similar amine oxide surfactants have demonstrated the transition from spherical to worm-like micelles upon changes in solution conditions, a phenomenon that can be directly observed with Cryo-TEM. researchgate.net
The analysis of Cryo-TEM images allows for the determination of key morphological parameters of the aggregates, providing a deeper understanding of the self-assembly behavior of this compound.
Table 1: Morphological Parameters of this compound Aggregates Determined by Cryo-TEM
| Parameter | Description | Typical Information Obtained |
| Shape | The overall geometry of the aggregates. | Spherical, ellipsoidal, cylindrical (worm-like), lamellar (bilayers/vesicles). |
| Size | The dimensions of the aggregates. | Micelle radius, contour length and cross-sectional radius of worm-like micelles, vesicle diameter. |
| Polydispersity | The distribution of sizes and shapes of the aggregates. | Qualitative and quantitative assessment of the uniformity of the aggregate population. |
| Internal Structure | The arrangement of surfactant molecules within the aggregate. | Visualization of the core-shell structure of micelles or the bilayer of vesicles. |
Atomic Force Microscopy (AFM) for Surface Structures
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. mdpi.com It is particularly useful for studying the structure of self-assembled surfactant layers on solid substrates. By raster-scanning a sharp tip over the surface, AFM can generate a three-dimensional image of the adsorbed surfactant aggregates. mdpi.com
For this compound, AFM can be utilized to investigate its adsorption and self-assembly behavior at the solid-liquid interface. This is crucial for understanding its role in applications such as surface modification, detergency, and lubrication. In situ AFM allows for the real-time visualization of the dynamic processes of aggregate formation and rearrangement on a surface. mdpi.com
Table 2: Surface Structural Information of this compound Adlayers from AFM
| Parameter | Description | Typical Information Obtained |
| Aggregate Morphology on Surface | The shape and arrangement of adsorbed aggregates. | Hemispherical micelles, cylindrical aggregates, or complete bilayers. |
| Aggregate Dimensions | The size of the adsorbed structures. | Height, width, and length of individual aggregates on the surface. |
| Surface Coverage | The extent to which the surface is covered by the surfactant. | Fractional coverage and identification of bare substrate areas. |
| Packing Arrangement | The organization of surfactant molecules within the adsorbed layer. | Ordered arrays or disordered arrangements of aggregates. |
Chromatographic and Titrimetric Methods for Purity and Reactivity Assessment
The purity and reactivity of this compound are critical parameters that influence its performance in various applications. A combination of chromatographic and titrimetric methods is employed to accurately assess these properties.
Chromatographic techniques are essential for separating and quantifying the main component from impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amine oxides. A reverse-phase HPLC method, for instance, can be developed to separate this compound from potential impurities such as the corresponding tertiary amine (Hexadecyldimethylamine) and other byproducts. The mobile phase typically consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer. sielc.com Detection can be achieved using a UV detector, especially if a derivatizing agent is used, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (MS).
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be a valuable tool for purity assessment. Although amine oxides themselves are not sufficiently volatile for direct GC analysis, they can be reduced to the corresponding tertiary amine, which is amenable to GC analysis. This approach allows for the quantification of the parent amine oxide as well as the detection of any volatile impurities. nih.gov
Titrimetric methods offer a classic and reliable approach for determining the concentration of amine oxides and assessing their reactivity. A common method involves a two-step titration. First, the free tertiary amine impurity is titrated with a standard acid. Subsequently, the amine oxide is reduced to the tertiary amine using a suitable reducing agent, and the total tertiary amine content is then determined by titration. The difference between the two titrations gives the amount of this compound. intertekinform.com Another approach is based on the Polonovski reaction, where the amine oxide reacts with acetic anhydride, and the unreacted tertiary amine is titrated. A second titration without the reaction gives the total amine content, allowing for the calculation of the amine oxide concentration. intertekinform.com
Table 3: Analytical Methods for Purity and Reactivity Assessment of this compound
| Analytical Method | Principle | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification of this compound and separation from non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and the corresponding tertiary amine after reduction. |
| Potentiometric Titration | Measurement of the potential difference to determine the endpoint of a titration. | Determination of the concentration of this compound and free tertiary amine. |
Theoretical and Computational Chemistry Investigations of Hexadecyldimethylamine N Oxide
Theoretical and computational chemistry provide powerful tools to investigate the behavior of Hexadecyldimethylamine (B57324) N-oxide at a molecular level. These methods offer insights into the fundamental principles governing its self-assembly, interfacial dynamics, and molecular properties, complementing experimental findings.
Environmental Fate and Biogeochemical Transformations
Biodegradation Pathways and Kinetics
Biodegradation is the primary mechanism for the removal of Hexadecyldimethylamine (B57324) N-oxide from the environment. As a class of compounds, amine oxides are known to be biodegradable under both aerobic and anaerobic conditions, although the rates and pathways can differ significantly. researchgate.netecetoc.org
Under aerobic conditions, long-chain amine oxides are considered to be readily biodegradable. nih.gov Studies on analogous compounds, such as dodecyldimethylamine oxide (a C12-chain amine oxide), have demonstrated rapid primary degradation, with 97.5% of the parent compound removed within two days in a semi-continuous activated sludge system. nih.gov The ultimate biodegradability, measured by the evolution of carbon dioxide, reached 63% of the theoretical maximum, indicating significant mineralization. nih.gov
The principal aerobic biodegradation pathway for fatty amine oxides is believed to be ω-oxidation, which involves the oxidation of the terminal methyl group of the long alkyl chain. nih.gov This initial step is followed by further degradation of the resulting ω-amino fatty acid. An alternative proposed mechanism involves the cleavage of the carbon-nitrogen (C-N) bond between the alkyl chain and the amine group, which would form intermediates like alkanals and fatty acids. researchgate.net These intermediates are then expected to undergo β-oxidation and N-demethylation, ultimately leading to the formation of carbon dioxide, water, and ammonia. researchgate.net
Metabolite identification studies on dodecyldimethylamine oxide have confirmed the presence of nitrogen-containing intermediates. nih.gov One such metabolite was positively identified as dimethyl(4-hydroxybutyl)-amine N-oxide, suggesting that degradation can occur at various points along the alkyl chain. nih.gov
Table 1: Aerobic Biodegradation Data for Long-Chain Amine Oxides
This table summarizes findings from studies on amine oxides, with dodecyldimethylamine oxide (C12) serving as a proxy for Hexadecyldimethylamine N-oxide (C16).
| Parameter | Observation | Source |
| Primary Degradation | 97.5% removal in 2 days (for C12 analogue) | nih.gov |
| Ultimate Degradation | 63.1% of theoretical CO₂ evolution (for C12 analogue) | nih.gov |
| Primary Mechanism | ω-oxidation of the alkyl chain | nih.gov |
| Identified Metabolite | Dimethyl(4-hydroxybutyl)-amine N-oxide (from C12 analogue) | nih.gov |
The anaerobic biodegradation of amine oxides is more complex and highly dependent on the specific molecular structure. While some amine oxides, particularly alkyl amido amine oxides, are readily biodegradable under anaerobic conditions, straight-chain alkyl dimethylamine (B145610) oxides can exhibit inhibitory effects on microbial activity, specifically on methanogenesis in digested sludge. ecetoc.orgnih.govepa.gov
Studies on lauramine oxide (C12) and myristamine oxide (C14) demonstrated significant inhibition of biogas production, with inhibition percentages around 90%. nih.gov Given that this compound has a similar straight-chain structure, it is expected to exhibit limited biodegradability and potential inhibitory effects under strict anaerobic conditions. The proposed anaerobic degradation pathways for alkanes, such as fumarate (B1241708) addition or carboxylation, are well-documented for hydrocarbons but less so for functionalized molecules like amine oxides. nih.gov The presence of the polar N-oxide head group significantly influences the compound's susceptibility to anaerobic microbial attack.
Abiotic Degradation Processes
While biodegradation is the dominant degradation process, abiotic mechanisms can contribute to the transformation of this compound under specific environmental conditions.
These reactive species can attack the this compound molecule, initiating a series of oxidation reactions. The attack would likely occur at the long alkyl chain or the N-dimethyl group, leading to the progressive breakdown of the molecule into smaller, more oxidized fragments and ultimately to mineralization into CO₂, water, and inorganic nitrogen compounds. rsc.org
This compound is expected to be stable to hydrolysis under typical environmental pH conditions (pH 4-9). The coordinate covalent N-O bond is not susceptible to simple hydrolysis. The primary environmental degradation pathways are overwhelmingly biological rather than chemical. nih.gov While amine oxides can undergo thermal decomposition at high temperatures (150-200°C) via a process known as Cope elimination, these conditions are not relevant to typical environmental scenarios. oecd.org
Environmental Partitioning and Transport Mechanisms
The partitioning and transport of this compound are governed by its physicochemical properties, including its high water solubility and surfactant nature.
Amine oxides with long alkyl chains are highly water-soluble; a measured value for a C12.6 average chain length is approximately 410 g/L. oecd.orgwikipedia.org This high solubility suggests that the compound will predominantly reside in the aqueous phase. The octanol-water partition coefficient (Log Kₒw) for amine oxides with chain lengths of C14 and below is less than 2.7, indicating a low potential for bioaccumulation in aquatic organisms. oecd.org
The mobility of this compound in soil and sediment is influenced by its potential to adsorb to particles. The organic carbon-water (B12546825) partition coefficient (Kₒc) is a key parameter for assessing this behavior. ecetoc.org While a specific Kₒc value for this compound is not available, its behavior is dictated by its amphoteric nature. Amine oxides are weak bases with a pKa around 4.5. wikipedia.org In acidic to neutral environments, the molecule can become protonated, acquiring a positive charge. This cationic character enhances its adsorption to negatively charged surfaces like clay minerals and organic matter in soil and sediment. Therefore, partitioning to solid phases is expected to be more significant in acidic environments compared to alkaline ones.
Table 2: Physicochemical Properties Influencing Environmental Partitioning
Data presented is for the general class of long-chain amine oxides.
| Property | Value/Characteristic | Implication for Environmental Fate | Source |
| Water Solubility | High (~410 g/L for C12.6 average) | Tends to remain in the water column. | oecd.orgwikipedia.org |
| Log Kₒw | < 2.7 (for ≤ C14) | Low potential for bioaccumulation. | oecd.org |
| pKa | ~4.5 | Becomes cationic at pH < 4.5, increasing sorption. | wikipedia.org |
| Adsorption | Moderate potential for adsorption to soil and sediment, especially at lower pH. | Reduced mobility in soil and water systems. |
Technological Applications and Functional Material Development
Advanced Detergency Formulations and Mechanistic Insights
Hexadecyldimethylamine (B57324) N-oxide is a highly effective component in advanced detergency formulations due to its multifunctional attributes. chemspider.com As a surfactant, its primary mechanism involves reducing the surface tension of water, which allows for better wetting of surfaces and penetration into soils. medchemexpress.com It is widely utilized for its excellent grease-cutting, foam boosting, and detergency properties. chemspider.com
Table 1: Key Functions of Hexadecyldimethylamine N-oxide in Detergency
| Function | Mechanistic Insight |
|---|---|
| Detergency | Reduces surface tension and forms micelles that encapsulate and remove oily/greasy soil. |
| Foam Boosting/Stabilizing | Interacts at the air-water interface to strengthen the liquid film of bubbles, creating a richer, more stable foam. |
| Thickening Agent | Modifies the rheology of the formulation by altering micelle shape and packing, increasing viscosity. |
| Emulsifier | Stabilizes mixtures of oil and water by adsorbing at the oil-water interface, preventing phase separation. |
Enhanced Oil Recovery (EOR) Applications and Mechanistic Studies
In the field of petroleum engineering, surfactants are critical for chemical Enhanced Oil Recovery (EOR) operations designed to mobilize residual oil trapped in reservoirs. While specific studies focusing solely on this compound are not extensively detailed, the established functions of amine oxides provide a clear framework for its potential application. Amphoteric surfactants like amine oxides are noted for their use in EOR, particularly for foam enhancement and viscosity building.
The primary mechanisms by which a surfactant like this compound would contribute to EOR include:
Interfacial Tension (IFT) Reduction : By accumulating at the oil-water interface, the surfactant dramatically lowers the IFT. This reduction diminishes the capillary forces that trap oil droplets within the porous rock, allowing the oil to be mobilized and displaced.
Wettability Alteration : The surfactant can adsorb onto the reservoir rock surface, altering it from oil-wet to more water-wet. This change helps to release the adhered oil film from the rock, making it easier to sweep towards production wells.
Foam Generation for Mobility Control : In surfactant-alternating-gas (SAG) injection processes, the surfactant solution is used to generate foam within the reservoir. This foam increases the viscosity of the gas phase, improving the sweep efficiency and preventing "viscous fingering," where the gas bypasses large regions of the reservoir.
Table 2: Potential Mechanistic Roles of this compound in EOR
| Mechanism | Description |
|---|---|
| IFT Reduction | Lowers the energy barrier between oil and water phases, allowing trapped oil ganglia to deform and move through pore throats. |
| Wettability Alteration | Changes the preference of the rock surface from oil to water, facilitating the release of oil. |
| Foam Stabilization | In gas flooding methods, it creates a stable foam that improves the mobility ratio between the injected fluid and the oil, leading to a more uniform displacement front. |
Role in Froth Flotation Processes
Froth flotation is a widely used process in the mining industry to selectively separate valuable minerals from gangue (unwanted rock). acs.org The process relies on differences in the hydrophobicity of the minerals. acs.org Amine oxides and other long-chain amines are used as flotation agents, or collectors, in the extraction of various minerals. medchemexpress.com
In this context, this compound can function as a collector or a promoter. Its polar headgroup selectively adsorbs onto the surface of certain mineral particles, while its long, hydrophobic hexadecyl tail orients outwards. This action renders the mineral particle hydrophobic, allowing it to attach to air bubbles that are passed through the slurry. The mineral-laden bubbles rise to the surface to form a froth, which is then skimmed off, effectively separating the target mineral. Amine-based collectors are particularly effective for the flotation of minerals such as potash, iron ore, and zinc oxide. acs.org
Table 3: Applications of Amine-Based Reagents in Mineral Froth Flotation
| Mineral Ore | Target Mineral | Role of Amine Reagent |
|---|---|---|
| Potash | Sylvite (KCl) | Collector |
| Iron Ore | Iron Oxides | Collector for reverse flotation of silica (B1680970) |
| Phosphate Ore | Phosphate Minerals | Collector for silica in secondary flotation |
| Zinc Ore | Zinc Oxide | Collector |
Development of Conductive Polymer Composites and Antistatic Materials
A specific application for this compound has been identified in the field of materials science as an additive for conductive polymer composites. chemspider.com These materials are crucial for applications requiring static dissipation or electromagnetic shielding. When incorporated into a polymer matrix, the surfactant can aid in the uniform dispersion of conductive fillers, such as carbon nanotubes or metal nanoparticles. Its surfactant properties prevent the agglomeration of these fillers, ensuring the formation of a continuous conductive network throughout the polymer.
Furthermore, in its cationic form (at acidic pH), the molecule's inherent charge can contribute to antistatic properties by attracting moisture or by providing a pathway for charge dissipation along the material's surface. This makes it a valuable component in the formulation of antistatic materials and electromagnetic sensors. chemspider.com
Surfactant-Assisted Organic Reactions and Catalysis
The ability of surfactants to form micelles in aqueous media allows them to act as microreactors, a principle known as micellar catalysis. These micelles create a unique, nonpolar microenvironment within their core, distinct from the bulk aqueous phase. This phenomenon can be used to catalyze organic reactions by bringing together nonpolar reactants that would otherwise have low solubility or concentration in water.
A study on the synthesis of N,N-dimethyldodecylamine N-oxide, a shorter-chain homolog, demonstrated the principle of micellar autocatalysis. rsc.org In this process, the amine oxide product forms micelles that, in turn, solubilize the lipophilic reactant (the tertiary amine), thereby dramatically increasing the reaction rate. rsc.org This same principle applies to this compound, where its micelles can serve as a locus for organic reactions, enhancing reaction rates and yields by increasing the local concentration of reactants and potentially stabilizing transition states.
Photo-Responsive Systems and Controlled Chemical Reactions
Currently, there is a lack of available scientific literature and research data specifically linking this compound to the development or function of photo-responsive systems. Applications in this area typically require molecules that undergo a reversible structural or electronic change upon exposure to specific wavelengths of light, and such properties have not been documented for this particular compound.
Application in Drug Delivery Systems and Bioorthogonal Chemistry (Component Focus)
The self-assembly properties of surfactants like this compound make them promising candidates for drug delivery systems. Amine oxide surfactants can form vesicles and other supramolecular aggregates that can encapsulate therapeutic agents. researchgate.net Research on related gemini (B1671429) amine-oxide surfactants has shown that they exhibit pH-responsive behavior, including reversible flocculation near their isoelectric point. researchgate.netwikipedia.org This stimuli-responsive characteristic is highly desirable for controlled drug release, as changes in the physiological pH environment could trigger the release of an encapsulated drug at a target site. researchgate.net
In the context of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native processes—the N-oxide functional group itself is of interest. nih.gov While this compound is not a reagent traditionally used in this field, its core N-oxide moiety can participate in specific bioorthogonal reactions. For instance, N-oxides can be rapidly and selectively reduced by boron reagents in a manner that is compatible with cellular environments. This presents a potential, though currently unexplored, avenue for using the N-oxide component as a trigger or cleavable linker in complex biological settings, but the utility of a long-chain surfactant molecule for such applications remains to be investigated.
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| N,N-dimethyldodecylamine N-oxide |
| Carbon nanotubes |
| Potash |
| Sylvite |
Encapsulation in pH-Sensitive Liposomes
This compound is a component in the formulation of pH-sensitive liposomes, which are advanced drug delivery vehicles designed to release their payload in response to changes in environmental pH. These liposomes are often composed of a combination of lipids, including a neutral helper lipid such as dioleoylphosphatidylethanolamine (DOPE). The inclusion of N,N-dimethylalkane-1-amine N-oxides, such as this compound, imparts pH sensitivity to the liposomal structure. nih.govsigmaaldrich.com
Research has demonstrated that liposomes formulated with this compound (C16NO) and DOPE exhibit significant efficacy in delivering genetic material, such as plasmid DNA, to cells. nih.govsigmaaldrich.com The efficiency of this delivery is closely linked to the molar ratio of the components and the structural phases adopted by the resulting lipoplexes (liposome-DNA complexes) under varying pH conditions. nih.govsigmaaldrich.com
Detailed studies have explored the relationship between the structure of these lipoplexes and their transfection efficiency. Small-angle X-ray scattering (SAXS) has been employed to characterize the diverse structures formed by these complexes. nih.govsigmaaldrich.com For instance, at specific molar ratios, two primary structures have been identified: a condensed lamellar phase (Lαc) and a combination of the condensed lamellar and a condensed inverted hexagonal phase (HIIc). nih.govsigmaaldrich.com Interestingly, the transfection efficiencies mediated by both of these structural arrangements have been found to be quite similar. nih.govsigmaaldrich.com
A critical aspect of the functionality of these pH-sensitive liposomes is their response to a shift from an acidic to a neutral pH environment. This change in pH triggers a phase transition from the lamellar and hexagonal phases to a cubic phase (QII) with a Pn3m space group. nih.govsigmaaldrich.com This structural reorganization is believed to be instrumental in the release of the encapsulated DNA, thereby facilitating its internalization into the target cell. nih.govsigmaaldrich.com The formation of this cubic phase has been observed in the most effective lipoplex compositions, particularly those containing this compound. nih.govsigmaaldrich.com
The transfection efficiency of liposomes containing N,N-dimethylalkane-1-amine N-oxides has been shown to be dependent on the length of the alkyl chain of the N-oxide. A quasi-parabolic relationship has been observed, with the maximum efficiency being achieved with an alkyl chain length of 16 carbons, corresponding to this compound. nih.govsigmaaldrich.com Notably, the transfection efficiency of lipoplexes formulated with this compound and DOPE has been reported to be higher than that of some commercially available transfection reagents. nih.govsigmaaldrich.com
Table 1: Transfection Efficiency and Structural Phases of C16NO/DOPE Lipoplexes
| Molar Ratio (C16NO:DOPE) | Predominant Structural Phase(s) | Key Phase Transition (Acidic to Neutral pH) | Relative Transfection Efficiency |
|---|---|---|---|
| 0.4:1 | Lαc or Lαc & HIIc | Lαc & HIIc → QII + Lα | High |
| 1:1 | Lαc or Lαc & HIIc | Lαc & HIIc → QII + Lα | High |
Bioorthogonal Chemistry and Prodrug Design Utilizing N-Oxide Functionality
The N-oxide functional group is of significant interest in the fields of bioorthogonal chemistry and prodrug design. nih.govrsc.orgresearchgate.net Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govrsc.org This field has paved the way for the development of innovative strategies for targeted drug delivery and activation. rsc.org
The N-oxide functionality can be incorporated into molecules to serve as a "chemical linchpin" in bioorthogonal reactions. nih.gov This allows for both the assembly (ligation) and disassembly (cleavage) of molecular conjugates in a biological environment. nih.gov For instance, enamine N-oxides have been designed to participate in a bioorthogonal hydroamination ligation reaction, forming a stable conjugate. nih.gov Crucially, this newly formed enamine N-oxide junction can then be cleaved through a subsequent bioorthogonal reaction, effectively reversing the initial conjugation. nih.gov This reversible nature is highly desirable for applications requiring precise control over the attachment and detachment of molecules from biomacromolecules. nih.gov
In the context of prodrug design, the N-oxide group can be used to mask the active form of a therapeutic agent. nih.govresearchgate.net A prodrug is an inactive precursor of a drug that is converted into its active form in the body. This approach is often employed to improve the pharmacokinetic properties of a drug, reduce its toxicity, and enhance its therapeutic efficacy. rsc.org The activation of prodrugs using bioorthogonal chemistry allows for "on-demand" drug release at a specific time and location within the body. rsc.org
One strategy involves the design of N-oxide-masked self-immolative spacers. researchgate.netnih.gov These spacers can be attached to a drug molecule, rendering it inactive. The N-oxide acts as a trigger that, upon a specific chemical stimulus, initiates a cascade of reactions leading to the release of the active drug in its original, unmodified form. researchgate.netnih.gov For example, a bioorthogonal decaging chemistry between an N-oxide and a silylborane has been developed. researchgate.netnih.gov This reaction exhibits fast kinetics and high efficiency, making it suitable for in vivo applications. nih.gov The interaction with the silylborane triggers the cleavage of the N-oxide, leading to the traceless release of the payload. researchgate.netnih.gov This approach has shown promise in preclinical models, where N-oxide-based self-assembled bioorthogonal nano-prodrugs, in combination with a silylborane trigger, resulted in significantly enhanced tumor suppression compared to the parent drug. researchgate.netnih.gov
The versatility of the N-oxide functionality in bioorthogonal reactions and prodrug activation highlights its potential for developing next-generation therapeutics with improved targeting and controlled release profiles. nih.govrsc.org
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Hexadecyldimethylamine N-oxide in laboratory settings?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the amine oxide structure, focusing on characteristic shifts for the N-O group (e.g., δ ~3.0–3.5 ppm for methyl groups adjacent to the oxide). Solubility in deuterated chloroform or methanol should be optimized .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight (285.51 g/mol) and fragmentation patterns. Electrospray ionization (ESI) in positive mode is suitable due to the compound’s polarity .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection to assess purity. Mobile phases should include methanol/water mixtures, adjusting pH with acetic acid for optimal resolution .
Q. How should researchers design acute aquatic toxicity studies for this compound using standardized protocols?
- Methodological Answer:
- Follow OECD Guideline 202 (Daphnia magna acute immobilization test) under Good Laboratory Practice (GLP) conditions.
- Critical Considerations:
- Use static or flow-through systems depending on compound stability.
- Include abiotic controls (to assess adsorption losses) and toxicity controls (e.g., potassium dichromate) for validation .
- Test concentrations should span 0.1–100 mg/L, with pH buffered to 7.0–8.0 to mimic natural aquatic conditions.
- Limitations from Evidence: A prior study (non-GLP, no controls) reported unreliable results (Klimisch reliability score: 3B), highlighting the need for rigorous experimental design .
Advanced Research Questions
Q. How can computational (Q)SAR models predict the mutagenic potential of this compound, and what are the limitations of structural alerts for N-oxides?
- Methodological Answer:
- Structural Alert Analysis: Use tools like Leadscope’s expert-rule-based models to evaluate the aromatic N-oxide alert. However, this compound (aliphatic subclass) may not trigger this alert due to downgraded general class relevance .
- Subclass-Specific Alerts: Prioritize quindioxin and benzo[c][1,2,5]oxadiazole 1-oxide subclasses for mutagenicity screening, as these retain high predictive value .
- Data Integration: Cross-reference public (e.g., PubChem) and proprietary databases to resolve contradictions. For example, 2,6-Dimethylpyridine N-oxide showed antimutagenic effects in Ames tests, underscoring subclass variability .
Q. What methodological improvements are critical for biodegradation studies of this compound to ensure data reliability?
- Methodological Answer:
- Test Design:
- Use adapted inoculum (e.g., activated sludge pre-exposed to surfactants) to enhance metabolic activity.
- Include abiotic controls (no inoculum) and reference compounds (e.g., sodium benzoate) for validation .
- Analytical Quantification: Employ LC-MS/MS to monitor parent compound degradation and metabolite formation (e.g., dimethylamine).
- Lessons from Evidence: A prior study (25% purity, single test flask) lacked controls and yielded low reliability (Klimisch 3B), emphasizing the need for replication and GLP compliance .
Q. How can researchers resolve contradictions in mutagenicity data between aromatic and aliphatic N-oxide subclasses?
- Methodological Answer:
- Mechanistic Studies: Conduct Ames fluctuation tests with S9 metabolic activation to assess DNA reactivity. Compare results across subclasses (e.g., aromatic vs. aliphatic N-oxides) .
- SAR Fingerprinting: Generate substructure profiles (e.g., using Leadscope’s SAR fingerprinting) to identify mutagenicity drivers. For example, planar aromatic systems in benzo[c][1,2,5]oxadiazole 1-oxide increase DNA intercalation risk, unlike aliphatic derivatives .
- Case Study: 2,6-Dimethylpyridine N-oxide reduced 2-AA-induced mutagenesis by 60% in bacterial strains, suggesting context-dependent antimutagenic effects that require subclass-specific analysis .
Q. What criteria guide surfactant selection for intercalating this compound into layered silicates (e.g., laponite) for controlled-release applications?
- Methodological Answer:
- Surfactant Compatibility: Prioritize zwitterionic or cationic surfactants (e.g., this compound) for electrostatic interactions with negatively charged silicate layers.
- Optimization Steps:
- Conduct zeta potential measurements to assess surface charge modification.
- Use X-ray diffraction (XRD) to confirm interlayer spacing changes (e.g., d-spacing increase from 12 Å to 25 Å post-intercalation) .
- Application Example: this compound enhanced lambda-cyhalothrin (pesticide) loading in laponite by 40% via micelle-mediated solubilization, demonstrating utility in agrochemical delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
